Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)-
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Overview
Description
Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a complex steroidal compound. It is a derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species . This compound is characterized by its multiple hydroxyl groups and specific stereochemistry, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of reproductive functions and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A naturally occurring steroid hormone with similar structural features but fewer hydroxyl groups.
11α-Hydroxyprogesterone: Another derivative of progesterone with a hydroxyl group at the 11α position.
Uniqueness
Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
520-84-3 |
---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2R,8S,9S,10R,11S,13S,14S,17R)-2,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-8-15(24)14(23)7-11(19)3-4-12-13-5-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
RORUGVXGZMMYON-UJXAPRPESA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)[C@@H](C[C@]34C)O)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C(CC34C)O)O |
Origin of Product |
United States |
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